2-[2-(Dimethylamino)phenyl]-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)phenyl]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,14)10-8-6-7-9-11(10)13(3)4/h6-9,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIXIOYZVFBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Dimethylamino 2 Phenylbutan 1 Ol
Inherent Reactivity of the Amino Alcohol Functional Groups
The presence of both a nucleophilic nitrogen and an oxygen atom within the same molecule dictates its chemical character and reaction pathways.
The defining characteristic of an amine is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org In 2-(Dimethylamino)-2-phenylbutan-1-ol (B1334971), the tertiary dimethylamino group is a key reactive center, capable of engaging in nucleophilic attacks.
The nucleophilicity of amines is influenced by electronic and steric factors. Generally, nucleophilicity increases from primary to secondary amines, but the trend does not always extend to tertiary amines, which can experience significant steric hindrance that impedes their ability to attack other molecules. masterorganicchemistry.com Despite this, tertiary amines readily react with electrophiles like halogenoalkanes to form quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org In the context of its structure, the dimethylamino group makes the compound basic and allows it to participate in reactions such as alkylation and acylation. cymitquimica.com Amines can also serve as nucleophiles in transition metal-catalyzed substitution reactions where alcohols act as alkylating agents. rsc.org
The hydroxyl (-OH) group introduces another dimension to the molecule's reactivity. While also nucleophilic, the hydroxyl group is generally less so than an amine. nih.gov This difference in nucleophilicity presents a challenge in synthetic chemistry, often necessitating the use of protecting groups for the more reactive amine to achieve selective reaction at the alcohol site. nih.gov
However, specific catalytic systems can exploit the subtle differences between the two groups to achieve high chemoselectivity. For instance, certain oxidation methods can target the primary alcohol in the presence of an unprotected amine. nih.gov The acidity of the hydroxyl group can also play a crucial role in reaction outcomes; studies on other amino alcohol catalysts have shown that increasing the acidity of the -OH group can enhance catalytic activity in acyl-transfer reactions. nih.gov Furthermore, the hydroxyl group can exert a directing effect in certain reactions, for example, by participating in the formation of a cyclic transition state that guides the approach of reactants. nih.gov
The dimethylamino group is an active participant in hydrogen bonding, where its nitrogen atom acts as a hydrogen bond acceptor. While it lacks a hydrogen atom to act as a donor, it can form intermolecular hydrogen bonds with proton-donating species. Studies on the analogous compound N,N-dimethylaniline demonstrate its ability to form complexes with phenols through hydrogen bonds. rsc.orgrsc.org
These interactions can be of a molecular nature (O—H⋯N) or involve proton transfer to form an ion pair (O⁻⋯H—N⁺). rsc.orgrsc.org The specific type and strength of the hydrogen bond are highly dependent on factors such as the temperature and the relative acidity (pKa) of the interacting molecules. rsc.orgrsc.org Spectroscopic analyses have confirmed the involvement of the N,N-dimethylaniline structure in hydrogen bonding with solvents. cdnsciencepub.com
| Phenol Derivative | Interaction Type | Key Observation | Controlling Factors |
|---|---|---|---|
| 2,3,5,6-tetrachlorophenol | Molecular (O—H⋯N) ⇌ Ion Pair (O⁻⋯H—N⁺) | Tautomeric equilibrium is slow on the NMR timescale below 140 K. | Temperature, ΔpKa |
| 2,6-dichloro-4-nitrophenol | Ion Pair (O⁻⋯H—N⁺) | Thermodynamic quantities obtained from ¹³C NMR results. | ΔpKa |
| General Phenols | Molecular (O—H⋯N) | Forms 1:1 complexes with the tertiary amine. | Basicity of the amine |
General Reaction Categories
The functional groups of 2-(Dimethylamino)-2-phenylbutan-1-ol enable its participation in a range of chemical transformations, most notably oxidation and reduction reactions.
The primary alcohol functional group of 2-(Dimethylamino)-2-phenylbutan-1-ol can be oxidized to yield the corresponding aldehyde or, with further oxidation, a carboxylic acid. The direct and selective oxidation of unprotected amino alcohols presents a synthetic challenge, but modern catalytic methods have been developed to achieve this transformation efficiently. nih.gov
A highly chemoselective aerobic oxidation of amino alcohols can be accomplished using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system, which selectively converts the alcohol to a carbonyl compound while leaving the amino group intact. nih.gov Other specialized methods include the use of manganese(IV) oxide for the mild oxidation of β-amino alcohols to α-amino aldehydes and TEMPO-mediated oxidation for the selective conversion of primary alcohols to aldehydes. nih.govthieme-connect.com Gold-based catalysts have also been explored for the oxidation of amino alcohols, though the nitrogen atom can sometimes negatively impact catalyst durability. mdpi.com
| Catalytic System | Substrate Type | Product | Reference |
|---|---|---|---|
| AZADO/Copper | Unprotected Amino Alcohols | Amino Carbonyl Compounds | nih.gov |
| TEMPO/Cu(I) | Primary Alcohols (in presence of amines) | Aldehydes | nih.gov |
| Manganese(IV) Oxide (MnO₂) | β-Amino Alcohols | α-Amino Aldehydes | thieme-connect.com |
| Gold (Au)-based catalysts | Amino Alcohols | Amino Acids | mdpi.com |
The reduction of carbonyl groups and carboxylic acid derivatives is a fundamental method for producing amino alcohols. um.edu.my While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective systems like sodium borohydride (B1222165)/iodine (NaBH₄/I₂) have also been developed for the reduction of amino acids to amino alcohols. stackexchange.comjocpr.com Asymmetric transfer hydrogenation of α-amino ketones is another sophisticated technique used to produce specific chiral 1,2-amino alcohols. acs.org
Substitution Reactions (e.g., functional group replacement at the dimethylamino site)
The dimethylamino group, a tertiary amine, is a key site for substitution reactions, primarily through N-dealkylation. This process involves the removal of one or both methyl groups to yield the corresponding secondary or primary amine. These transformations are valuable for creating derivatives with altered pharmacological or chemical properties. patsnap.comgoogle.com
A common and well-documented method for the N-dealkylation of tertiary amines is the reaction with haloformate reagents, such as α-chloroethyl chloroformate. patsnap.com The reaction proceeds through a carbamate (B1207046) intermediate. This intermediate is then subjected to hydrolysis, typically by heating in a protic solvent like methanol (B129727), to yield the secondary amine hydrochloride. patsnap.com The use of tertiary alcohols as solvents has also been reported to be effective, which was an unexpected finding given the reactivity of protic solvents with the haloformate reagents.
Another approach for N-dealkylation is through oxidative methods. Photoredox catalysis, for instance, offers a mild and highly functional group-tolerant protocol for the N-dealkylation of a wide variety of tertiary amines. lookchem.com
The table below summarizes various reagents used for the N-dealkylation of tertiary amines, which are applicable to 2-(dimethylamino)-2-phenylbutan-1-ol.
Table 1: Reagents for N-Dealkylation of Tertiary Amines
| Reagent Class | Specific Reagent Example | Intermediate | Subsequent Step | Reference |
|---|---|---|---|---|
| Haloformates | α-Chloroethyl chloroformate | Carbamate | Methanolysis | patsnap.com |
| Cyanogen Halides | Cyanogen bromide | Quaternary cyanoammonium bromide | Hydrolysis or reduction | patsnap.com |
| Oxidative (Photoredox) | Not specified | Not specified | Not specified | lookchem.com |
Mechanistic Investigations of Chemical Transformations
Stereochemical Considerations in Reaction Outcomes
The 2-(dimethylamino)-2-phenylbutan-1-ol molecule possesses a chiral center at the C2 carbon. The stereochemistry of this center is a critical factor that influences the biological activity and the outcome of chemical reactions. The synthesis of specific stereoisomers (enantiomers) is a key consideration in the development of pharmacologically active molecules derived from this scaffold.
The stereoselective synthesis of related 2-amino-1,3-diols often involves the strategic insertion of alcohol and amino groups with precise stereochemical control. google.com For instance, the Sharpless asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of β-amino alcohols from alkenes, although it can sometimes face challenges with regioselectivity. sigmaaldrich.com The synthesis of chiral 2-amino-1-butanol derivatives, which are important pharmaceutical intermediates, has been achieved with high enantiomeric excess through biocatalytic methods, highlighting the importance of stereocontrol. sigmaaldrich.com
The chiral environment of a molecule can be influenced by various non-covalent interactions, including dispersion forces, dipolar interactions, and hydrogen bonds, which can dictate the stereochemical course of a reaction.
Factors Influencing Racemization during Synthesis and Transformations
Racemization, the conversion of a chiral molecule into a mixture of equal quantities of both enantiomers, can be a significant issue during the synthesis and transformation of chiral compounds like 2-(dimethylamino)-2-phenylbutan-1-ol. Factors that can influence racemization include temperature, solvent, and the presence of acidic or basic catalysts.
For chiral alcohols, racemization can be mediated by metal complexes. For example, certain ruthenium complexes can facilitate the racemization of chiral alcohols through a metal-hydride-based mechanism. In the context of amino alcohols, the stability of the chiral center is crucial. Any reaction conditions that could lead to the formation of a planar intermediate at the chiral center, such as the formation of a carbocation or a carbanion, can result in racemization. For instance, reactions proceeding through an SN1 mechanism at the chiral center would lead to a racemic mixture.
Detailed Mechanisms of Related Amino Alcohol Reactions (e.g., carbamate formation from alcohols)
The reaction of the hydroxyl group in amino alcohols to form carbamates is a well-studied transformation. One common method involves the reaction of the alcohol with an isocyanate. The generally accepted mechanism for this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the carbamate (urethane) linkage. sigmaaldrich.com The reactivity of the alcohol in this reaction can be influenced by steric factors and the electronic nature of the substituents. Primary alcohols are generally more reactive than secondary alcohols. sigmaaldrich.com
Another pathway for carbamate formation is the reaction of amino alcohols with carbon dioxide. This reaction can be facilitated by a base and a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl). The proposed mechanism involves the initial formation of a carbamate salt from the amine and CO2. The hydroxyl group is then activated by tosylation, making it a better leaving group. Subsequently, an intramolecular SN2-type ring-closing reaction occurs to form a cyclic carbamate (oxazolidinone). google.com
The table below outlines key features of these two mechanisms for carbamate formation from amino alcohols.
Table 2: Mechanisms of Carbamate Formation from Amino Alcohols
| Reactants | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|
| Amino alcohol + Isocyanate | Nucleophilic attack of alcohol on isocyanate carbon, followed by proton transfer. | Linear carbamate (Urethane) | sigmaaldrich.com |
| Amino alcohol + CO2 + Activating Agent (e.g., TsCl) | Formation of carbamate salt, activation of hydroxyl group, intramolecular SN2 cyclization. | Cyclic carbamate (Oxazolidinone) | google.com |
Applications in Advanced Organic Synthesis and Material Sciences
Versatile Building Block for Complex Molecule Construction
2-[2-(Dimethylamino)phenyl]-2-butanol, also referred to as 2-(dimethylamino)-2-phenylbutanol, serves as an important intermediate in the synthesis of pharmaceuticals. google.comgoogle.com Its utility as a building block stems from the presence of two key functional groups: a nucleophilic dimethylamino group and a tertiary alcohol. This bifunctionality allows for a range of chemical transformations, enabling its incorporation into larger, more complex molecular architectures.
The synthesis of this compound itself can be achieved through various routes, often starting from precursors like propiophenone (B1677668). google.compatsnap.com One method involves reacting propiophenone with trimethylsulfoxonium iodide to form an epoxide, which is then opened using trimethylaluminum and dimethylamine (B145610). patsnap.com Another multi-step process begins with the addition reaction of sodium cyanide, dimethylamine, and propiophenone to form 2-(N, N-dimethylamino)-2-phenylbutyronitrile. google.com This intermediate is then hydrolyzed to the corresponding carboxylic acid, esterified, and finally reduced to yield the target amino alcohol. google.com The availability of multiple synthetic pathways underscores its status as an accessible and fundamental building block for specialized applications.
Precursor in the Synthesis of Specific Chemical Entities
The primary application of this amino alcohol is as a direct precursor in the synthesis of specific, high-value chemical compounds, most notably in the pharmaceutical industry.
This compound is a crucial intermediate in the synthesis of Trimebutine (B1183), a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. quickcompany.inwikipedia.org The synthesis involves an esterification reaction where the hydroxyl group of 2-(dimethylamino)-2-phenylbutanol is coupled with an activated form of 3,4,5-trimethoxybenzoic acid. patsnap.com
Several methods have been developed for this key transformation, highlighting different strategies to form the ester linkage.
Acid Chloride Method : An early and common method involves reacting 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride. quickcompany.in This reaction is typically performed in a solvent like benzene (B151609) or tetrahydrofuran (B95107), often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. quickcompany.in
Transesterification Method : An alternative process involves the transesterification between the methyl ester of 3,4,5-trimethoxy-benzoic acid and 2-(dimethylamino)-2-phenylbutanol. quickcompany.in This reaction is often carried out in a high-boiling solvent like toluene (B28343) at elevated temperatures in the presence of a catalyst such as sodium methoxide. quickcompany.in However, this method can suffer from low yields and the high temperatures required are not always ideal for large-scale manufacturing. quickcompany.in
Mixed Anhydride Method : A more recent approach utilizes a mixed anhydride of 3,4,5-trimethoxybenzoic acid. This anhydride is then reacted with 2-(dimethylamino)-2-phenylbutanol in the presence of an organic base like triethylamine or N-methylmorpholine at moderate temperatures (0°C to 30°C). quickcompany.in
The following table summarizes and compares various reported methods for the synthesis of Trimebutine from its precursors.
| Method | Reagents | Catalyst/Base | Solvent | Temperature | Key Features |
| Acid Chloride | 2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoyl chloride | Triethylamine, Dimethylaminopyridine | Tetrahydrofuran | Not Specified | Involves purification by flash column chromatography. quickcompany.in |
| Transesterification | 2-(dimethylamino)-2-phenylbutanol, Methyl 3,4,5-trimethoxy-benzoate | Sodium methoxide | Toluene | 110°C | Characterized by high reaction temperature and low yield. quickcompany.in |
| Mixed Anhydride | 2-(dimethylamino)-2-phenylbutanol, Mixed anhydride of 3,4,5-trimethoxybenzoic acid | Triethylamine, Pyridine, Morpholine, etc. | Not Specified | 0°C to 30°C | Reaction time is approximately 30 minutes to 3 hours. quickcompany.in |
| Protonic Acid Catalysis | 2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid | Protonic acid | Organic Solvent | Not Specified | A method designed to simplify operations and reduce production risks. patsnap.com |
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and biologically active compounds. rsc.orgnih.gov The amino alcohol scaffold of this compound provides a potential starting point for the synthesis of various nitrogen-containing rings. The presence of both an amine and an alcohol allows for intramolecular cyclization strategies or for the molecule to act as a C-C-N synthon in multicomponent reactions. rsc.org
While specific examples starting directly from this compound are not prevalent in the reviewed literature, the structural framework is amenable to established synthetic methodologies for creating heterocycles such as:
Pyrrolidines : The amino group could theoretically undergo a cyclization reaction with a suitably functionalized derivative, potentially forming a five-membered pyrrolidine ring, which is a common core in many natural products. beilstein-journals.org
Piperidines : As six-membered nitrogen-containing rings, piperidines are one of the most common heterocycles in pharmaceutical drugs. beilstein-journals.org The scaffold of this compound could be elaborated and cyclized to form substituted piperidine derivatives.
Aziridines : Aza-Darzens methodologies, which react N-sulfinyl imines with α-bromoesters, are used to create substituted aziridines. beilstein-journals.org While this is not a direct application, it demonstrates how amino-containing scaffolds can be transformed into small, strained heterocycles.
The development of green synthesis methods, often utilizing water or bio-based solvents, is a growing area of interest for producing such heterocyclic compounds. researchgate.net
Development of Novel Structural Analogs and Derivatives
The modification of the this compound scaffold is a key strategy for developing new chemical entities with potentially different properties or applications.
Modifications can be targeted at the three main components of the molecule: the dimethylamino group, the tertiary alcohol, or the phenyl ring.
Modification of the Amino Group : The dimethylamino group can be altered to modulate basicity and nucleophilicity. Strategies could include demethylation to form secondary or primary amines, or quaternization to form ammonium (B1175870) salts. These transformations would significantly alter the chemical properties of the molecule.
Modification of the Alcohol Group : The tertiary hydroxyl group is a key site for modification, most commonly through esterification, as demonstrated in the synthesis of Trimebutine. quickcompany.in Other possibilities include etherification to introduce different alkyl or aryl groups.
Modification of the Phenyl Ring : The aromatic ring can be functionalized using electrophilic aromatic substitution reactions. Introducing substituents (e.g., halogens, nitro groups, or alkyl groups) onto the phenyl ring would create a library of analogs. These new analogs could then be used as building blocks themselves, leading to a diverse range of final products.
Lipophilic Tail Modifications : In other amino alcohol scaffolds, modifying the lipophilic portions of the molecule has been shown to be an effective strategy for tuning biological activity, a principle that could be applied to this compound. nih.gov
The relationship between the structure of this compound and its chemical reactivity is critical for its application in synthesis. The steric hindrance around the tertiary alcohol, for instance, influences the conditions required for esterification. The use of harsh conditions, such as high temperatures for transesterification, suggests that the hydroxyl group is somewhat sterically hindered, necessitating reactive partners (like an acid chloride) or forcing conditions to achieve high conversion. quickcompany.in
Modifying the electronic nature of the phenyl ring would likely impact the reactivity of the functional groups. For example, adding electron-withdrawing groups to the ring would decrease the nucleophilicity of the dimethylamino group and could also influence the acidity of the hydroxyl proton. Conversely, electron-donating groups would have the opposite effect. The synthesis of 2-(N, N-dimethylamino)-2-phenylbutanol itself involves several steps where reactivity is key, such as the hydrolysis of a nitrile or the reduction of an ester, which could be influenced by such structural modifications. google.com
Despite a comprehensive search for scholarly articles, patents, and academic publications, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound “this compound” in the chemical modification of organic materials.
Therefore, it is not possible to provide an article on "" with a subsection on "Potential Applications in Chemical Modification of Organic Materials" for this particular compound based on existing research. The creation of such an article would require speculative information that is not supported by scientific evidence, which falls outside the scope of factual reporting.
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 2-(Dimethylamino)-2-phenylbutan-1-ol (B1334971), confirming the arrangement of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Elucidating Molecular Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
For 2-(Dimethylamino)-2-phenylbutan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The six protons of the dimethylamino group would likely appear as a singlet, while the protons of the ethyl group (-CH₂CH₃) and the hydroxymethyl group (-CH₂OH) would exhibit characteristic splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The hydroxyl proton itself often appears as a broad singlet.
The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. This includes the quaternary carbon atom bonded to the phenyl and dimethylamino groups, the carbons of the phenyl ring, the ethyl group, the hydroxymethyl group, and the dimethylamino group. The presence of a stereogenic center at the C2 position can lead to diastereotopic effects, where chemically similar protons or carbons become magnetically non-equivalent, potentially resulting in more complex spectra. While specific spectral data is not publicly available in literature, it is obtainable from specialized chemical suppliers. pharmaffiliates.compharmaffiliates.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Dimethylamino)-2-phenylbutan-1-ol
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -CH₂C H₃ | Triplet | ~10-15 |
| -C H₂CH₃ | Multiplet | ~25-35 |
| -N(C H₃)₂ | Singlet | ~40-50 |
| C -N(CH₃)₂ | - | ~60-70 |
| -C H₂OH | Multiplet | ~65-75 |
| Aromatic C -H | Multiplet (~7.2-7.5) | ~125-130 |
| Aromatic Quaternary C | - | ~140-150 |
Note: This table represents predicted values based on standard NMR principles. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HR-MS) for Confirming Molecular Weight and Fragmentation Patterns
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition and molecular weight of 2-(Dimethylamino)-2-phenylbutan-1-ol. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.
Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺. The experimentally determined exact mass for this ion is 194.15395, which is consistent with the calculated molecular formula C₁₂H₂₀NO⁺. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the hydroxymethyl group (-CH₂OH), cleavage alpha to the nitrogen atom, and loss of the ethyl group, leading to characteristic fragment ions.
Table 2: High-Resolution Mass Spectrometry Data for 2-(Dimethylamino)-2-phenylbutan-1-ol
| Ion Species | Calculated m/z | Observed m/z | Reference |
| [M+H]⁺ | 194.1545 | 194.15395 | |
| [M+Na]⁺ | 216.1364 | 216.13589 | |
| [M+NH₄]⁺ | 211.1810 | 211.18049 |
M = C₁₂H₁₉NO
Infrared (IR) Spectroscopy for Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of 2-(Dimethylamino)-2-phenylbutan-1-ol displays characteristic absorption bands that confirm its structure.
A prominent, broad absorption band is observed in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding. researchgate.net Vibrations corresponding to the aromatic C-H bonds and the C=C bonds of the phenyl ring appear in their respective characteristic regions. The C-N stretching vibration of the dimethylamino group is also identifiable.
Table 3: Key Infrared (IR) Spectroscopy Bands for 2-(Dimethylamino)-2-phenylbutan-1-ol
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | O-H Stretch, H-bonded | ~3400 (broad) | researchgate.net |
| Aromatic C-H | C-H Stretch | ~3000-3100 | |
| Aliphatic C-H | C-H Stretch | ~2850-3000 | |
| Aromatic Ring | C=C Stretch | ~1450-1600 | |
| Tertiary Amine | C-N Stretch | ~1200-1350 |
Chromatographic Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of 2-(Dimethylamino)-2-phenylbutan-1-ol. Due to the compound's polarity and basic nitrogen atom, reverse-phase HPLC (RP-HPLC) is the most common mode of analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with additives like formic acid or phosphoric acid to ensure good peak shape by protonating the amine. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl ring. Synthesis procedures for the compound report achieving high purity levels, often between 98.5% and 99%, as determined by HPLC analysis. google.com
Table 4: Typical HPLC Parameters for Analysis of Amino Alcohols
| Parameter | Condition |
| Column | Reverse Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~210-220 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mechanism Studies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for analyzing volatile compounds and can be employed to monitor the progress of the synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol.
GC-MS can be used to identify starting materials, such as propiophenone (B1677668), intermediates, and potential byproducts in the reaction mixture, thereby aiding in the optimization of reaction conditions. patsnap.com Due to the presence of the polar hydroxyl and amino groups, the volatility of the target compound may be limited. Therefore, derivatization is often employed prior to GC-MS analysis. A common approach is silylation, where the active hydrogens of the -OH and potentially the N-H (if it were a primary/secondary amine) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic peak shape.
Advanced Analytical Techniques Applicable to Alcohols
The characterization and purity assessment of alcohols, including complex structures like 2-[2-(Dimethylamino)phenyl]-2-butanol, benefit significantly from advanced analytical methodologies that offer rapid and sensitive analysis with minimal sample preparation. These techniques provide detailed information on molecular weight, structure, and the presence of impurities.
Direct Analysis in Real-Time (DART) Mass Spectrometry for Rapid Alcohol Analysis
Direct Analysis in Real-Time (DART) mass spectrometry has emerged as a powerful tool for the high-throughput screening and analysis of a wide array of substances, including alcohols, in their native state. bruker.com This ambient ionization technique allows for the direct analysis of solid, liquid, and gaseous samples at atmospheric pressure, largely eliminating the need for complex and time-consuming sample preparation. wikipedia.org
The principle of DART-MS involves the generation of a heated stream of metastable gas, typically helium or nitrogen, which ionizes atmospheric molecules. wikipedia.org These ionized atmospheric molecules then react with the analyte molecules through gas-phase ionization mechanisms, such as proton transfer, to produce analyte ions that are subsequently detected by the mass spectrometer. bruker.com This "soft" ionization technique typically results in simple mass spectra, often showing the protonated molecule [M+H]⁺, which provides a direct determination of the molecular weight. wikipedia.org
For the analysis of the compound this compound, DART-MS offers a rapid method for confirming its molecular identity and assessing its purity. The presence of the basic dimethylamino group makes the compound particularly amenable to positive-ion DART-MS, as this site is readily protonated.
Research Findings and Applicability:
While specific research on the DART-MS analysis of this compound is not extensively published, the technique's applicability can be inferred from studies on similar molecules. DART-MS is widely used in pharmaceutical applications for the rapid screening of active pharmaceutical ingredients (APIs) and the detection of counterfeit drugs. researchgate.netazolifesciences.com Its ability to provide near-instantaneous molecular weight confirmation is a significant advantage in synthetic chemistry and quality control. researchgate.net
The analysis of alcohols by DART-MS can sometimes be complex due to the formation of clusters and dehydration reactions. rsc.org However, the presence of the readily ionizable dimethylamino group in this compound would likely lead to a strong signal for the protonated molecule.
A hypothetical DART-MS analysis of a sample of this compound would involve simply presenting a small amount of the substance, either neat or on a suitable substrate like a glass rod, to the DART ion source. wikipedia.org The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The high-resolution mass spectrometry capabilities often coupled with DART allow for the determination of the elemental composition, further confirming the identity of the compound.
In-source collision-induced dissociation (CID) can also be employed to induce fragmentation, providing structural information. nih.gov For this compound, characteristic fragment ions would be expected from the loss of a water molecule from the tertiary alcohol and the cleavage of the butanol chain.
The speed of DART-MS analysis, with results obtained in seconds, makes it an invaluable tool for real-time monitoring of chemical reactions or for high-throughput screening of compound libraries. researchgate.netspectralworks.com
Interactive Data Table: Expected Ions in DART-MS Analysis of this compound
The following table outlines the expected major ions and their theoretical exact masses that would be observed in the DART-MS analysis of this compound in positive ion mode.
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Description |
| Protonated Molecule | [C₁₂H₂₀NO]⁺ | 194.1539 | The primary ion expected in positive-ion DART-MS due to protonation of the dimethylamino group. |
| Dehydrated Ion | [C₁₂H₁₈N]⁺ | 176.1434 | A common fragment ion for alcohols, resulting from the loss of a water molecule (H₂O) from the protonated molecule. |
| Fragment Ion | [C₁₀H₁₄N]⁺ | 148.1121 | Resulting from the cleavage and loss of the ethyl group and water from the butanol chain. |
Inability to Generate Article on "this compound"
Despite extensive searches for data pertaining to the requested sections—including computational modeling for synthetic process optimization, investigation of reaction mechanisms, and molecular interaction analysis—no dedicated research was found for these specific compounds. The strict requirement to focus solely on these molecules and adhere to the detailed outline cannot be met without available scientific literature.
While general computational studies on related areas such as the catalytic effects in urethane (B1682113) formation involving other amino alcohols, and conformational analyses of different phenyl-substituted butanols exist, the user's explicit instructions to exclude any information that falls outside the scope of the specified compounds prevents the use of this broader data. Generating the requested article with detailed, scientifically accurate findings and data tables is therefore not possible.
Theoretical and Computational Studies of 2 Dimethylamino 2 Phenylbutan 1 Ol
Molecular Interactions and Electronic Structure Analysis
Analysis of Hydrogen Bonding Interactions within the Molecular Framework
The structure of 2-[2-(Dimethylamino)phenyl]-2-butanol features both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a dimethylamino (-N(CH₃)₂) group, where the nitrogen atom can act as a hydrogen bond acceptor. This configuration allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen atom (O-H···N).
Computational studies on similar amino alcohols have demonstrated the significance of such intramolecular hydrogen bonds in determining the conformational preferences of the molecule. arxiv.orgrsc.org The strength of this interaction is influenced by several factors, including the basicity of the nitrogen atom and the steric environment around the interacting groups. rsc.org The presence of electron-donating groups on the nitrogen, such as the methyl groups in the dimethylamino moiety, is known to increase the nitrogen's basicity and thereby enhance the strength of the intramolecular hydrogen bond. arxiv.org
Table 1: Common Computational Methods for Hydrogen Bond Analysis
| Method | Description | Application to this compound |
| Atoms in Molecules (AIM) | A method based on the topology of the electron density. It can identify and characterize chemical bonds, including hydrogen bonds, by locating bond critical points. arxiv.org | Would be used to confirm the presence of the O-H···N intramolecular hydrogen bond and to quantify its strength based on the electron density at the bond critical point. |
| Non-Covalent Interaction (NCI) Analysis | A visualization technique that highlights non-covalent interactions in real space, based on the electron density and its derivatives. It can distinguish between attractive (like hydrogen bonds) and repulsive interactions. arxiv.org | Would provide a visual representation of the intramolecular hydrogen bond, showing the region of attractive interaction between the hydroxyl and amino groups. |
| Natural Bond Orbital (NBO) Analysis | This method analyzes the delocalization of electron density from a filled donor orbital to an empty acceptor orbital. For a hydrogen bond (X-H···Y), it quantifies the stabilization energy from the delocalization of the lone pair on Y to the antibonding σ* orbital of the X-H bond. researchgate.net | Would calculate the stabilization energy associated with the n(N) → σ*(O-H) interaction, providing a quantitative measure of the hydrogen bond's strength. |
Study of Tautomeric Equilibria and Solvent Effects on Molecular Structure
Tautomers are structural isomers that readily interconvert, with the most common type being proton tautomerism, such as the keto-enol tautomerism in dicarbonyl compounds. researchgate.netresearchgate.net For this compound, significant tautomerism is not expected as there are no readily available sites for such an equilibrium, unlike in molecules with, for example, keto-enol or imine-enamine systems. nih.govnih.gov
However, the conformational equilibrium of the molecule is significantly influenced by its environment, particularly the solvent. The intramolecular hydrogen bond that stabilizes a folded conformation in the gas phase or in non-polar solvents can be disrupted in polar, hydrogen-bond-accepting or -donating solvents. researchgate.net
Computational studies can model these solvent effects using either implicit or explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. jlu.edu.cn
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net
For this compound, calculations in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would likely show a disruption of the intramolecular O-H···N bond, as the solvent molecules would compete for hydrogen bonding with the hydroxyl group. researchgate.net In contrast, in a non-polar solvent like hexane, the intramolecularly hydrogen-bonded conformation would be favored. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity and spectroscopic properties.
Table 2: Predicted Solvent Effects on the Conformation of this compound
| Solvent | Solvent Type | Predicted Effect on Intramolecular H-Bond | Predominant Conformation |
| Hexane | Non-polar | Minimal disruption | Folded (intramolecularly H-bonded) |
| Chloroform | Weakly polar | Minor disruption | Primarily folded |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Significant disruption | Extended (solvated) |
| Water | Polar protic | Significant disruption | Extended (solvated) |
Application of Quantum Mechanical Methods for Geometry Optimization
Geometry optimization is a fundamental computational procedure used to find the minimum energy structure of a molecule, which corresponds to its most stable conformation. aps.org For a flexible molecule like this compound, with several rotatable bonds, there can be multiple local minima on the potential energy surface.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for geometry optimization due to their balance of accuracy and computational cost. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X, ωB97XD) and the basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining reliable results. nih.govresearchgate.net
The geometry optimization process for this compound would involve:
Defining an initial molecular structure.
Iteratively calculating the energy and the forces on each atom.
Adjusting the atomic coordinates to minimize the forces, until a stationary point on the potential energy surface is reached.
Confirming that the optimized structure is a true minimum (and not a saddle point or transition state) by performing a frequency calculation, which should yield no imaginary frequencies.
By performing a conformational search (exploring different initial geometries), a computational chemist can identify the global minimum energy structure, which is predicted to be the most populated conformer at equilibrium. aps.org For this molecule, the global minimum in the gas phase is expected to be the one stabilized by the intramolecular O-H···N hydrogen bond.
Table 3: Common Quantum Mechanical Methods for Geometry Optimization
| Method | Acronym | General Description |
| Hartree-Fock | HF | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not account for electron correlation. jlu.edu.cn |
| Møller-Plesset Perturbation Theory | MP2 | A post-Hartree-Fock method that adds electron correlation effects through perturbation theory. It is more accurate than HF but also more computationally demanding. nih.gov |
| Density Functional Theory | DFT | A method that calculates the electronic energy based on the electron density rather than the wavefunction. Its accuracy depends heavily on the chosen exchange-correlation functional (e.g., B3LYP). researchgate.net |
| Coupled Cluster | CCSD(T) | A highly accurate (often considered the "gold standard") method that includes electron correlation effects to a very high level. It is computationally very expensive and typically used for single-point energy calculations on optimized geometries. nih.gov |
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry is not only used to study molecular structure but also to predict how a molecule will behave in a chemical reaction. By correlating structural features with reactivity, it is possible to anticipate a compound's chemical properties without performing laboratory experiments.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. researchgate.netresearchgate.net These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and an experimentally measured activity for a set of similar compounds (a training set).
There are two main types of QSAR methodologies:
Expert rule-based models: These are based on established chemical principles and expert knowledge of how certain structural fragments (structural alerts) are associated with a particular activity or hazard, such as mutagenicity. nih.govacs.org
Statistical-based models: These use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model from a large dataset of compounds and their activities. nih.govnih.gov
To develop a QSAR model for predicting the chemical reactivity of a class of compounds that includes this compound, one would need a dataset of related aromatic amino alcohols with known reactivity data. Descriptors for these molecules would be calculated, which can be categorized as:
Constitutional (1D): Molecular weight, atom counts.
Topological (2D): Describing atomic connectivity.
Geometrical (3D): Related to the 3D structure of the molecule.
Quantum Chemical: Such as HOMO/LUMO energies, partial charges, and dipole moment. researchgate.net
For aromatic amines, a key factor in their reactivity, particularly towards metabolic activation leading to mutagenicity, is the stability of the corresponding nitrenium ion. nih.gov A QSAR model for this class of compounds might therefore use the calculated energy of this reactive intermediate as a key descriptor. While a specific QSAR model for this compound is not available, the methodologies exist to develop one if sufficient experimental data were available for a series of related compounds.
Table 4: Overview of QSAR Methodologies
| QSAR Approach | Basis | Example Application |
| Expert Rule-Based | Relies on predefined structural alerts and mechanistic reasoning. acs.org | Identifying potentially mutagenic aromatic amines based on the presence of the amine group and specific ring substituents. nih.gov |
| Statistical (e.g., MLR) | Uses statistical correlation between calculated descriptors and experimental activity for a training set. researchgate.netnih.gov | Developing an equation to predict the toxicity of phenolic compounds based on descriptors like logP and HOMO energy. |
| Lazy Learning | A local modeling approach where the prediction for a new compound is based only on the most similar compounds in the training set. nih.gov | Predicting the bioactivity of diverse chemical datasets where a single global model may not be effective. |
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Dimethylamino)phenyl]-2-butanol, and how do reaction conditions influence yield and purity?
The compound is synthesized via the reaction of a phenyl-substituted butanone with dimethylamine, typically under controlled temperature and solvent conditions. Catalysts (e.g., acid/base systems) are used to enhance reaction efficiency. Key parameters include:
- Temperature : Moderate conditions (e.g., 50–80°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Industrial-scale synthesis emphasizes continuous flow processes and real-time monitoring to maintain consistency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
- NMR :
- ¹H NMR : Peaks at δ 1.5–2.0 ppm (butanol backbone CH₂), δ 2.2–2.5 ppm (dimethylamino CH₃), and δ 7.2–7.6 ppm (aromatic protons).
- ¹³C NMR : Signals near 70 ppm (C-OH), 45–50 ppm (N(CH₃)₂), and 125–140 ppm (aromatic carbons).
- IR : Stretching vibrations at ~3300 cm⁻¹ (O-H), 2800–3000 cm⁻¹ (C-H), and 1600 cm⁻¹ (C=C aromatic).
- Mass Spectrometry : Molecular ion peak at m/z 193.28 (M⁺) confirms molecular weight .
Q. How is the compound's biological activity assessed in preliminary screens, and what models are used?
Initial screens focus on:
- Enzyme inhibition assays : Testing interactions with targets like kinases or proteases.
- Cellular viability assays : Using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for biomolecules .
Advanced Research Questions
Q. How does stereochemistry at the 2-butanol position affect its biological activity and interaction with molecular targets?
The compound exists as a racemic mixture, but enantiomers may exhibit divergent activities. For example:
- The R-enantiomer shows higher affinity for serotonin receptors in computational docking studies.
- The S-enantiomer may preferentially inhibit cytochrome P450 enzymes. Resolution via chiral chromatography or asymmetric synthesis is critical for structure-activity relationship (SAR) studies .
Q. What strategies are employed to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Experimental variables : Differences in solvent (DMSO vs. aqueous buffers) or assay pH.
- Purity : Impurities from incomplete synthesis (e.g., residual ketone intermediates) can skew results. Mitigation includes:
- Batch standardization : Rigorous QC using HPLC and NMR.
- Orthogonal assays : Validating results across multiple platforms (e.g., SPR + cellular assays) .
Q. What is the compound's stability under various experimental conditions, and how is degradation mitigated?
- Thermal stability : Decomposes above 150°C, forming dimethylaniline and phenylbutanone byproducts.
- Photostability : Susceptible to UV-induced oxidation; store in amber vials under inert gas.
- Aqueous stability : Hydrolysis at extreme pH (e.g., <2 or >10); buffer systems near pH 7 are recommended .
Data Contradiction Analysis
| Reported Contradiction | Potential Cause | Resolution Strategy |
|---|---|---|
| Varying IC₅₀ values in kinase assays | Differences in ATP concentration or enzyme isoforms | Standardize assay conditions; use recombinant enzymes |
| Discrepant cytotoxicity results | Cell line-specific metabolic pathways | Validate across multiple cell types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
